molecular formula C13H10BrN3 B15359320 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15359320
M. Wt: 288.14 g/mol
InChI Key: SRSQZFCEOMRIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound characterized by its bromophenyl group and pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

  • Bromination: The starting material, 4-bromophenylamine, undergoes bromination to introduce the bromophenyl group.

  • Condensation: The brominated compound is then subjected to a condensation reaction with a suitable pyrazolopyrimidine derivative under controlled conditions.

  • Methylation: Finally, the resulting compound is methylated to introduce the methyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an inhibitor in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

  • 2-(2-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

  • 2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Uniqueness: 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10BrN3/c1-9-6-7-17-13(15-9)8-12(16-17)10-2-4-11(14)5-3-10/h2-8H,1H3

InChI Key

SRSQZFCEOMRIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.